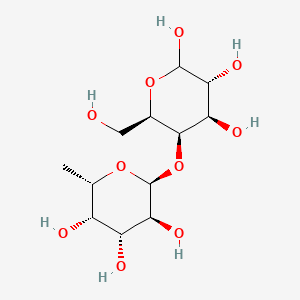

4-O-(a-L-Fucopyranosyl)-D-galactopyranose

Übersicht

Beschreibung

4-O-(a-L-Fucopyranosyl)-D-galactopyranose is a highly intricate and noteworthy compound that holds immense significance in the realm of biomedical research and drug development . Its multifaceted nature has engendered extensive exploration, aiming to shed light on its potential therapeutic applications against a myriad of afflictions .

Molecular Structure Analysis

The molecular formula of 4-O-(a-L-Fucopyranosyl)-D-galactopyranose is C12H22O10 . It contains total 44 atoms; 22 Hydrogen atoms, 12 Carbon atoms, and 10 Oxygen atoms . It also contains total 45 bonds; 23 non-H bonds, 3 rotatable bonds, 2 six-membered rings, 7 hydroxyl groups, 1 primary alcohol, 5 secondary alcohols, and 3 ethers (aliphatic) .Physical And Chemical Properties Analysis

The molecular weight of 4-O-(a-L-Fucopyranosyl)-D-galactopyranose is 326.3 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Anti-Hyperglycemic Potential

Sulfated galactofucan, which includes 4-O-(a-L-Fucopyranosyl)-D-galactopyranose, has shown promising results in attenuating dipeptidyl-peptidase-4, an enzyme implicated in hyperglycemic pathophysiology. This suggests its potential as a therapeutic strategy in blood-glucose homeostasis for diabetes treatment (Antony et al., 2022).

Role in Glycoconjugates and Cellular Interactions

Disaccharide H, containing 2-O-(α-L-fucopyranosyl)-D-galactopyranose, plays a crucial role in recognition phenomena and intercellular interactions, especially in natural antigenic determinants like blood group determinants and tumor-associated antigens (Nicotra et al., 1992).

Inhibitory Properties against Carbolytic Enzymes

Studies have demonstrated the potential of sulfated galactofucan to inhibit carbolytic enzymes like α-amylase and α-glucosidase, which are important in the management of hyperglycemia and diabetes (Antony et al., 2022).

Structural Studies and Molecular Modelling

Detailed structural studies and molecular modelling of compounds containing 4-O-(a-L-Fucopyranosyl)-D-galactopyranose, like methyl 2-O-(α-l-fucopyranosyl)-β-d-galactopyranoside, provide insights into the interresidue torsion angles and conformations, crucial for understanding their biological functions (Watt et al., 1996).

Anticancer Activity and Bioactive Properties

Fucoidan, containing 4-O-(a-L-Fucopyranosyl)-D-galactopyranose, from brown seaweed shows potential bioactive functions for humans, including anticancer activities. The effectiveness of these activities depends on the structural composition and purity of the fucoidan product (Usoltseva et al., 2018).

Eigenschaften

IUPAC Name |

(2S,3S,4R,5S,6S)-2-methyl-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10/c1-3-5(14)6(15)9(18)12(20-3)22-10-4(2-13)21-11(19)8(17)7(10)16/h3-19H,2H2,1H3/t3-,4+,5+,6+,7+,8+,9-,10-,11?,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHOGZQBHZQCGR-YCFUZIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-O-(a-L-Fucopyranosyl)-D-galactopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

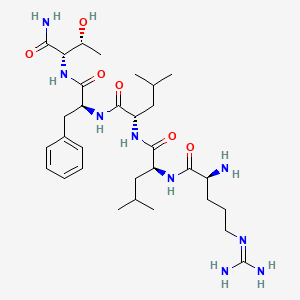

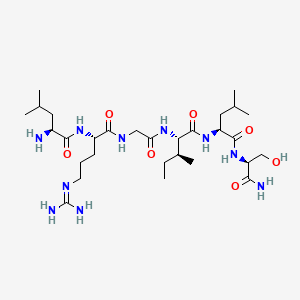

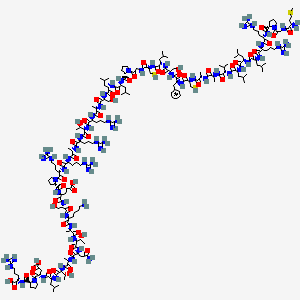

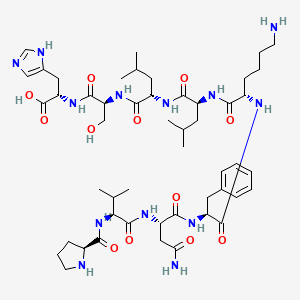

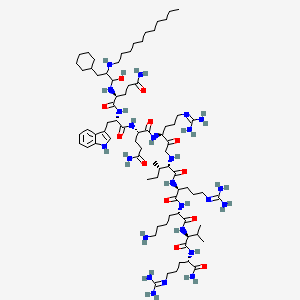

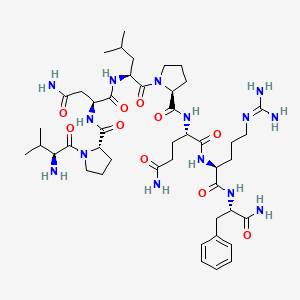

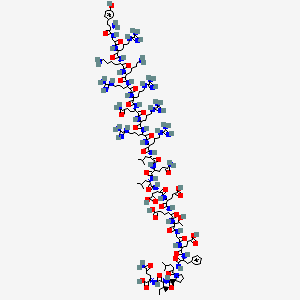

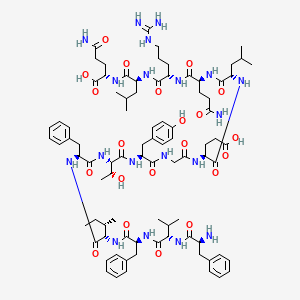

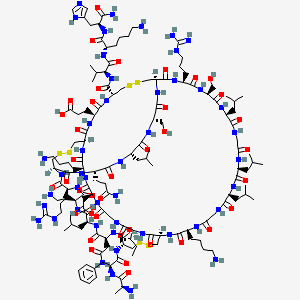

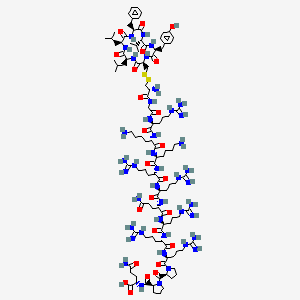

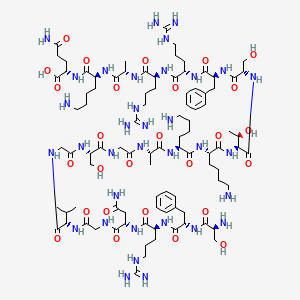

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Ala17]-MCH](/img/no-structure.png)

![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)